

toxicological profile of 4-(4-Chlorophenoxy)phenol

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)phenol

CAS No.: 21567-18-0

Cat. No.: B1589894

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Technical Profile: 4-(4-Chlorophenoxy)phenol

CAS: 21567-18-0 | Common Code: AE F040356

Executive Summary

4-(4-Chlorophenoxy)phenol (4-CPP) is a diaryl ether metabolite primarily associated with the degradation of the herbicide Fenoxaprop-P-ethyl. Structurally, it consists of a phenol moiety linked by an ether bridge to a para-chlorinated benzene ring. For researchers in drug development and toxicology, this compound represents a critical "structural alert" due to its lipophilicity and potential for specific nuclear receptor interactions.

Key Technical Takeaways:

- Toxicological Mechanism:** The compound acts as a Peroxisome Proliferator (PPAR agonist), leading to hepatic hypertrophy in rodent models.
- Environmental Fate:** EFSA regulatory reviews identify it as a high-risk metabolite for aquatic organisms, necessitating rigorous ecotoxicological controls.
- Metabolic Clearance:** Clearance is predominantly driven by Phase II conjugation (Glucuronidation/Sulfation).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting bioavailability and environmental mobility. 4-CPP is highly lipophilic, suggesting high membrane permeability and potential for bioaccumulation if not rapidly metabolized.

Property	Value / Description	Relevance
IUPAC Name	4-(4-chlorophenoxy)phenol	Unambiguous ID
CAS Number	21567-18-0	Registry
Molecular Formula	C	Stoichiometry
	H	
	ClO	
Molecular Weight	220.65 g/mol	Small molecule (<500 Da)
Physical State	Solid (Crystalline), mp 80–85 °C	Handling/Storage
LogP (Octanol/Water)	~3.6 (Predicted)	High Lipophilicity (Class II BCS potential)
pKa	~9.5 (Phenolic -OH)	Ionized at basic pH; neutral at physiological pH
Solubility	Low in water; Soluble in MeOH, DMSO	Formulation requirement

Toxicokinetics & Metabolic Pathway

In mammalian systems, 4-CPP is rarely the parent compound but rather a downstream metabolite. The metabolic logic follows a hydrolysis-cleavage-conjugation sequence.

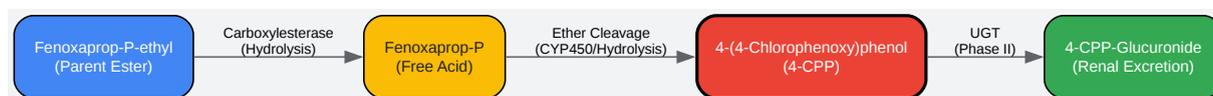
Metabolic Cascade

When derived from Fenoxaprop-P-ethyl:

- Hydrolysis: The ethyl ester is rapidly hydrolyzed by carboxylesterases to the free acid (Fenoxaprop-P).
- Ether Cleavage: The benzoxazole ether bond is cleaved, releasing 4-CPP.
- Phase II Conjugation: The exposed phenolic hydroxyl group on 4-CPP is a prime target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), rendering it water-soluble for renal excretion.

Visualization: Metabolic Trajectory

The following diagram illustrates the generation and clearance of 4-CPP.



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Figure 1: Metabolic pathway illustrating the formation of 4-CPP from its parent ester and its subsequent clearance via glucuronidation.

Toxicological Profile

The toxicity of 4-CPP is distinct from its parent compounds due to the exposed phenolic group.

Mechanism of Action: PPAR Activation

The structural backbone of 4-CPP (chlorinated phenoxy) mimics endogenous fatty acids and fibrates.

- Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR [1](#)).
- Effect: Ligand binding causes heterodimerization with RXR, binding to PPRE sequences on DNA.

- Outcome: In rodents, this leads to peroxisome proliferation, hepatocyte hypertrophy, and smooth endoplasmic reticulum (SER) proliferation.

- Human Relevance: Humans are refractory to PPAR

-mediated hepatocarcinogenesis, making this a species-specific toxicological endpoint, though still a regulatory marker.

Summary of Toxicological Endpoints

Endpoint	Result/Classification	Mechanistic Insight
Acute Oral Toxicity	Moderate (LD50 ~500–2000 mg/kg)	General CNS depression/phenol toxicity at high doses.
Genotoxicity	Negative (Ames Test)	Lack of reactive electrophiles in the core structure; no direct DNA intercalation.
Hepatotoxicity	Positive (Rodent)	PPAR mediated hypertrophy (adaptive, not necrotic at low doses).
Aquatic Toxicity	High Risk	Phenols disrupt oxidative phosphorylation in aquatic species. Highly toxic to Daphnia.
Endocrine Disruption	Potential (Modality A)	Structural similarity to thyroxine (T4) and triclosan suggests potential thyroid receptor interference.

Experimental Protocols

To validate the safety profile of 4-CPP, specifically distinguishing between adaptive liver response and necrosis, and to confirm metabolic stability, the following protocols are

recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the potency of 4-CPP to activate PPAR

relative to a positive control (e.g., Wy-14643).

Methodology:

- Cell System: Use HepG2 or COS-7 cells (low endogenous receptor activity).
- Transfection: Co-transfect cells with:
 - Expression vector containing human or murine PPAR Ligand Binding Domain (LBD).
 - Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).
- Dosing:
 - Seed cells in 96-well plates (20,000 cells/well).
 - Treat with 4-CPP (Concentration range: 0.1 M to 100 M) for 24 hours.
 - Controls: DMSO (Vehicle, 0.1%), Wy-14643 (Positive, 10 M).
- Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
- Validation: A fold-induction >2x over vehicle confirms agonist activity.

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

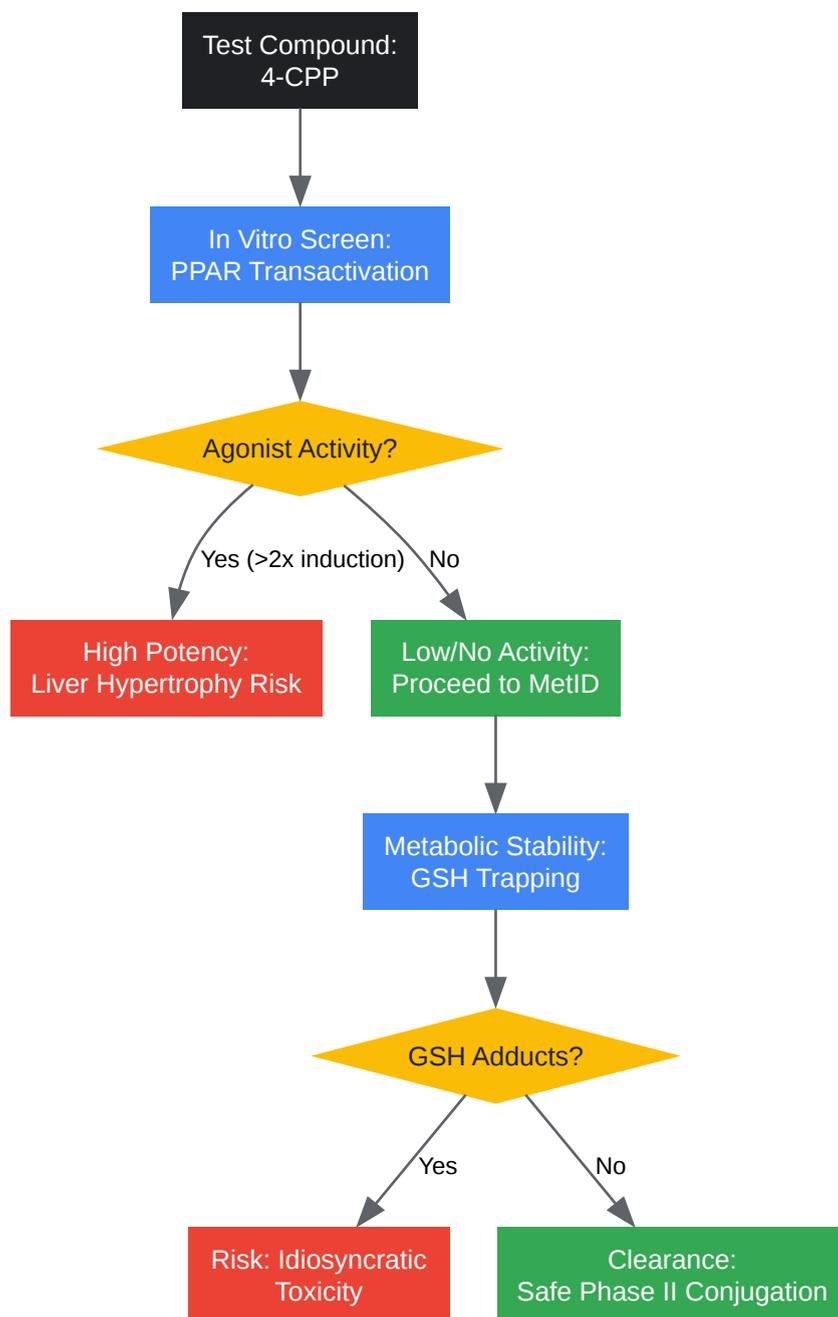
Objective: Ensure 4-CPP does not undergo bioactivation to reactive quinone methides (a risk with p-substituted phenols).

Methodology:

- Incubation: Incubate 4-CPP (10 M) with human liver microsomes (HLM) (1 mg/mL protein).
- Cofactors: Add NADPH (regeneration system) and Glutathione (GSH) (5 mM) as the trapping agent.
- Timepoints: 0, 15, 30, 60 min at 37°C.
- Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.
- Search: Look for $[M + GSH + H]^+$ adducts. Presence indicates formation of a reactive electrophile (toxicity flag).

Visualization: Experimental Workflow

The following diagram outlines the decision tree for evaluating the hepatic safety of 4-CPP.



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Figure 2: Experimental decision tree for evaluating hepatic safety and reactive metabolite potential.

References

- European Food Safety Authority (EFSA). (2012).[2] Conclusion on the peer review of the pesticide risk assessment of the active substance fenoxaprop-P-ethyl. EFSA Journal.[2]

- PubChem. (n.d.).[3] Compound Summary: **4-(4-Chlorophenoxy)phenol**.[3][4][5][6] National Library of Medicine.
- Corton, J. C., et al. (2000). Mode of Action of Peroxisome Proliferators.[7][8] Annual Review of Pharmacology and Toxicology. (Contextual grounding for PPAR mechanism in chlorophenoxy compounds).
- Sigma-Aldrich. (2024).[9] Safety Data Sheet: **4-(4-Chlorophenoxy)phenol**.
- U.S. EPA. (2021). CompTox Chemicals Dashboard: **4-(4-Chlorophenoxy)phenol**.

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Sources

- 1. Peroxisome proliferator-activated receptor (PPAR) alpha activation and its consequences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-氯苯氧基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [toxicological profile of 4-(4-Chlorophenoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:

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